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Compound of Interest

Compound Name: Ethyl trityl ether

Cat. No.: B1595318 Get Quote

An in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) data for ethyl trityl ether, providing researchers, scientists, and drug

development professionals with a comprehensive reference for the characterization of this

compound.

Introduction
Ethyl trityl ether, also known as [ethoxy(diphenyl)methyl]benzene, is an organic compound

featuring the bulky trityl (triphenylmethyl) protecting group attached to an ethyl ether. The trityl

group is widely used in organic synthesis, particularly for the protection of alcohols, due to its

steric hindrance and selective removal under acidic conditions. Accurate spectroscopic

characterization is crucial for confirming the identity and purity of ethyl trityl ether in various

research and development applications. This guide provides a detailed summary of its

characteristic spectroscopic data and the experimental protocols for their acquisition.

Data Presentation
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and

mass spectrometry analyses of ethyl trityl ether.

Table 1: ¹H NMR Spectroscopic Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

Data not available - -
Aromatic Protons

(C₆H₅)₃

3.4 - 4.5 (expected) Quartet 2H
Methylene Protons (-

O-CH₂-CH₃)

Data not available Triplet 3H
Methyl Protons (-O-

CH₂-CH₃)

Note: Specific chemical shift values from experimental data were not publicly available in the

searched literature. The expected chemical shift for the methylene protons is based on typical

values for protons on a carbon adjacent to an ether oxygen.[1]

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm Assignment

Data not available Quaternary Carbon (-C(Ph)₃)

Data not available Aromatic Carbons (-C₆H₅)

50 - 80 (expected) Methylene Carbon (-O-CH₂-CH₃)

Data not available Methyl Carbon (-O-CH₂-CH₃)

Note: Specific chemical shift values from experimental data were not publicly available in the

searched literature. The expected chemical shift for the methylene carbon is based on typical

values for carbons adjacent to an ether oxygen.[1]

Table 3: Infrared (IR) Spectroscopy Data
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Wavenumber (cm⁻¹) Assignment

3065.11 Aromatic C-H Stretch[2]

~3000-2850 Aliphatic C-H Stretch

~1600, 1490, 1450 Aromatic C=C Bending

~1100 C-O Stretch (Ether)[1]

Note: This table combines a specifically cited peak with expected characteristic absorbances

for the functional groups present in the molecule.

Table 4: Mass Spectrometry (MS) Data
Mass-to-Charge Ratio
(m/z)

Relative Intensity Assignment

288.4 - Molecular Ion [M]⁺

243 High
Triphenylmethyl Cation

[C(C₆H₅)₃]⁺

211 Medium -

165 Medium Biphenyl Cation

105 Highest Phenyl Cation [C₆H₅]⁺

Note: The fragmentation data is compiled from GC-MS results available on PubChem. The

molecular weight of ethyl trityl ether is approximately 288.4 g/mol .[3]

Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques cited. These

represent general best practices and are applicable for the analysis of ethyl trityl ether.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
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Instrumentation: A high-field NMR spectrometer (e.g., Varian A-60 for ¹H NMR, Varian XL-300

for ¹³C NMR) is typically used.[3]

Sample Preparation:

A few milligrams of the ethyl trityl ether sample are dissolved in a deuterated solvent, such

as chloroform-d (CDCl₃).

A small amount of a reference standard, typically tetramethylsilane (TMS), is added to the

solution to calibrate the chemical shift scale to 0 ppm.

The solution is then transferred to a 5 mm NMR tube.

Data Acquisition:

¹H NMR: The sample is placed in the spectrometer, and the magnetic field is shimmed to

achieve homogeneity. A 90° radiofrequency pulse is applied, and the resulting free induction

decay (FID) is recorded. Multiple scans may be acquired and averaged to improve the

signal-to-noise ratio.

¹³C NMR: Due to the low natural abundance of the ¹³C isotope, a larger number of scans is

typically required. Proton decoupling is employed to simplify the spectrum by removing C-H

coupling, resulting in a single peak for each unique carbon atom.

Data Processing: The acquired FID is subjected to a Fourier transform to convert the time-

domain signal into a frequency-domain spectrum. The spectrum is then phased, baseline-

corrected, and referenced to the TMS signal. Integration of the ¹H NMR signals provides the

relative ratio of protons, and the chemical shifts and coupling patterns are analyzed to elucidate

the structure.

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared spectrometer is used.

Sample Preparation (KBr Pellet Technique):
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Approximately 1-2 mg of the solid ethyl trityl ether sample is finely ground with about 100-

200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. KBr is

transparent to infrared radiation in the typical analysis range.

The mixture is then placed into a pellet die and compressed under high pressure using a

hydraulic press to form a thin, transparent pellet.

A background spectrum of a blank KBr pellet is recorded to subtract atmospheric and

instrumental interferences.

Data Acquisition: The KBr pellet containing the sample is placed in the sample holder of the

FTIR instrument. The sample is irradiated with a broad range of infrared frequencies, and the

interferometer measures the interference pattern of the transmitted light.

Data Processing: The interferogram is converted into an infrared spectrum using a Fourier

transform. The resulting spectrum plots absorbance or transmittance as a function of

wavenumber (cm⁻¹). The characteristic absorption bands are then correlated with specific

molecular vibrations to identify the functional groups.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for

sample introduction and separation.

Sample Preparation and Introduction:

A dilute solution of ethyl trityl ether is prepared in a volatile organic solvent.

The solution is injected into the gas chromatograph, where the compound is vaporized and

separated from any impurities.

The separated compound then enters the ion source of the mass spectrometer.

Ionization (Electron Ionization - EI): In the ion source, the gaseous sample molecules are

bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to

lose an electron, forming a positively charged molecular ion (M⁺). The excess energy from this
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process also leads to the fragmentation of the molecular ion into smaller, characteristic

fragment ions.

Mass Analysis and Detection: The positively charged ions are accelerated and passed through

a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge

ratio (m/z). A detector then records the abundance of each ion.

Data Processing: The output is a mass spectrum, which is a plot of the relative abundance of

ions versus their m/z ratio. The peak with the highest m/z value often corresponds to the

molecular ion, providing the molecular weight of the compound. The fragmentation pattern

serves as a "fingerprint" that can be used to confirm the structure of the molecule.

Mandatory Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of an

organic compound like ethyl trityl ether.
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A generalized workflow for the spectroscopic analysis of ethyl trityl ether.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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